molecular formula C9H10N2O4 B1488019 3-Methoxy-N-methyl-4-nitrobenzamide CAS No. 878160-13-5

3-Methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1488019
CAS RN: 878160-13-5
M. Wt: 210.19 g/mol
InChI Key: AOQDJNLPLPYKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-Methoxy-N-methyl-4-nitrobenzamide” is not directly available. The molecular formula of a similar compound, “3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide”, is C16H16N2O5 .

Scientific Research Applications

Pharmacology

3-Methoxy-N-methyl-4-nitrobenzamide: is a compound of interest in pharmacological research due to its potential therapeutic applications. It may serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, its structural motifs are found in compounds explored for the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Material Science

In material science, this compound could be utilized in the development of new materials with specific electronic or optical properties. Its nitro group and methoxy substituents may be involved in creating polymers or coatings with unique characteristics, such as enhanced durability or chemical resistance .

Chemical Synthesis

3-Methoxy-N-methyl-4-nitrobenzamide: plays a role in chemical synthesis as an intermediate. It can be used in the construction of complex molecules through various synthetic routes, including catalytic processes or as a building block for the synthesis of more complex organic compounds .

Biochemistry

In biochemistry, this compound may be used as a reagent or a building block in the synthesis of biomolecules. It could be involved in the study of enzyme-catalyzed reactions or in the modification of proteins and nucleic acids for research purposes .

Industrial Applications

While not directly used in industrial applications, 3-Methoxy-N-methyl-4-nitrobenzamide could be a key intermediate in the synthesis of dyes, pigments, or other chemicals that have industrial uses. Its derivatives may be used in the production of materials that require specific coloration or stability properties .

Environmental Science

This compound’s derivatives could be investigated for their environmental impact, such as their biodegradability or potential as environmentally friendly alternatives to more harmful substances. Research might focus on its breakdown products and their interactions with various ecosystems .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

properties

IUPAC Name

3-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQDJNLPLPYKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718633
Record name 3-Methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-methyl-4-nitrobenzamide

CAS RN

878160-13-5
Record name 3-Methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HATU (0.501 g, 1.319 mmol) was added to a solution of 3-methoxy-4-nitrobenzoic acid (0.2 g, 1.014 mmol), DIPEA (0.265 mL, 1.522 mmol) and 2M methylamine solution in THF (1.0 mL, 2.029 mmol) in THF (2.7 mL). The reaction mixture was stirred at room temperature for 18 hours. The reaction was concentrated in vacuo and purified by Biotage silica gel column chromatography eluting with DCM/EtOAc 80/20 to 60/40 followed by a second chromatography eluting with cyclohexane/EtOAc 50/50 to 40/60 to afford the title compound as a white solid (166 mg, 78%).
Name
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.265 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-N-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Methoxy-N-methyl-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-Methoxy-N-methyl-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Methoxy-N-methyl-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
3-Methoxy-N-methyl-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
3-Methoxy-N-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.